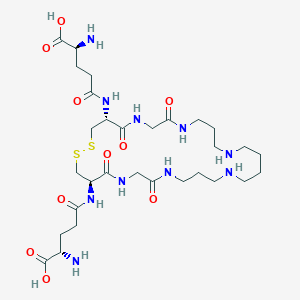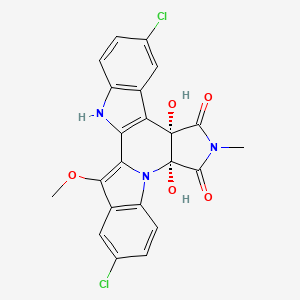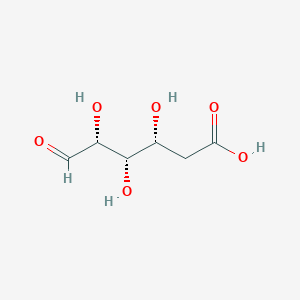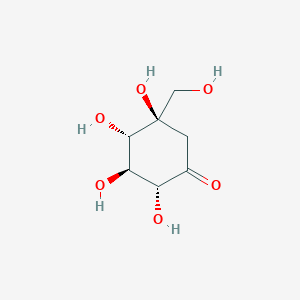
5-Epi-valiolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-epi-valiolone is a member of the class of cyclitols that is valiolone in which the stererocentre at position 5 has been inverted. It has a role as a bacterial metabolite. It is a cyclitol and an alicyclic ketone.
Wissenschaftliche Forschungsanwendungen
Biosynthesis in Natural Products
Biosynthesis Pathways : 5-Epi-valiolone is involved in the biosynthesis of various natural products. It is identified as a key intermediate in the biosynthetic pathway of acarbose, a notable alpha-glucosidase inhibitor, with a specific focus on the C7-cyclitol moiety of this compound (Zhang et al., 2002). This pathway includes multiple enzymatic steps, such as dehydration, reduction, epimerization, and phosphorylation, and is instrumental in understanding the synthesis of such medically significant compounds.
Enzymatic Conversion Studies : The AcbO protein from Actinoplanes sp. SE50/110 catalyzes the 2-epimerization of 2-epi-5-epi-valiolone-7-phosphate, further elucidating the complex enzymatic processes involved in acarbose biosynthesis (Zhang et al., 2003). This specific enzymatic activity is critical in the conversion of 5-epi-valiolone, highlighting the precise biochemical steps required for the formation of such bioactive molecules.
Role in Antibiotic Biosynthesis : 5-Epi-valiolone is crucial in the biosynthesis of the antibiotic validamycin A, as demonstrated by biosynthetic studies on validamycin and related compounds (Mahmud et al., 2001). These studies provide insights into the biosynthetic routes of such antibiotics, which are invaluable for both understanding natural product chemistry and developing novel antibiotics.
Biotechnological Applications
Enzymatic Synthesis : Research into the synthesis of isotopically labeled 2-epi-5-epi-valiolone analogs contributes to our understanding of its role in the biosynthesis of acarbose (Arakawa et al., 2003). Such studies are pivotal for biotechnological applications, where enzymatic synthesis can be harnessed for producing complex molecules in a controlled and sustainable manner.
Genetic Studies and Enzyme Discovery : The discovery of various enzymes, such as the 2-epi-5-epi-valiolone synthase, provides a deeper understanding of the genetic and enzymatic mechanisms underlying the biosynthesis of 5-epi-valiolone and its derivatives. This knowledge is crucial for biotechnological exploitation in the synthesis of valuable pharmaceuticals (Choi et al., 2008).
Medical and Pharmacological Implications
Acarbose and Validamycin A : The synthesis of acarbose and validamycin A, both of which have significant medical and pharmacological importance, heavily relies on 5-epi-valiolone as a precursor. Understanding its role in these pathways aids in the development of these drugs, which are used for treating diabetes and as antifungal agents, respectively (Mahmud et al., 1999).
Exploration of Biosynthetic Gene Clusters : The study of gene clusters involved in the biosynthesis of natural products like validamycin offers insights into the genetic and enzymatic machinery required for the production of these compounds. Such research can lead to the development of novel methods for the production of therapeutically relevant molecules (Yu et al., 2005).
Eigenschaften
Produktname |
5-Epi-valiolone |
|---|---|
Molekularformel |
C7H12O6 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H12O6/c8-2-7(13)1-3(9)4(10)5(11)6(7)12/h4-6,8,10-13H,1-2H2/t4-,5+,6-,7+/m0/s1 |
InChI-Schlüssel |
JCZFNXYQGNLHDQ-BNHYGAARSA-N |
Isomerische SMILES |
C1C(=O)[C@@H]([C@H]([C@@H]([C@@]1(CO)O)O)O)O |
Kanonische SMILES |
C1C(=O)C(C(C(C1(CO)O)O)O)O |
Synonyme |
5-epi-(6-(2)H2)valiolone 5-epi-valiolone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



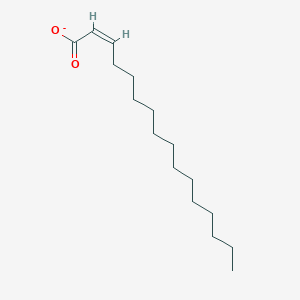
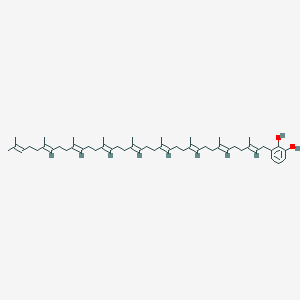
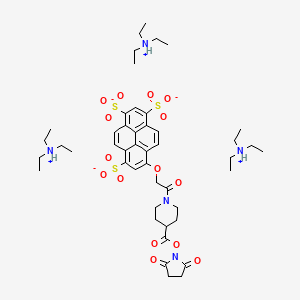
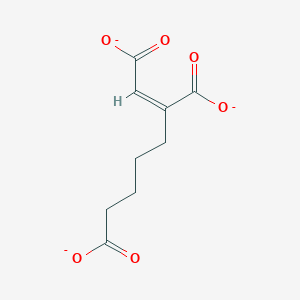
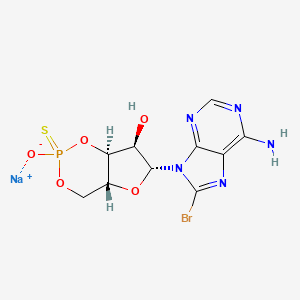
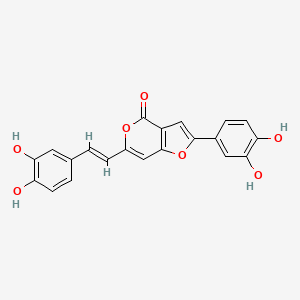
![(2S)-2-[[(2S,3R,4S,5R)-5-(Aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-(4-butylphenyl)-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxamide](/img/structure/B1265182.png)
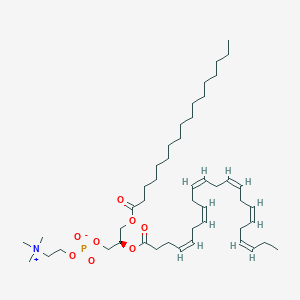
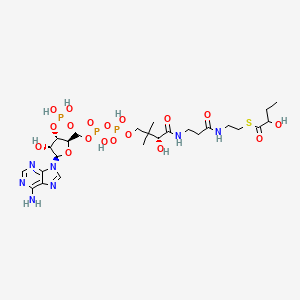
![3-[[1-[1-(methylthio)propan-2-yl]-4-piperidinyl]oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1265188.png)

